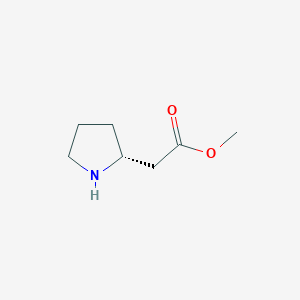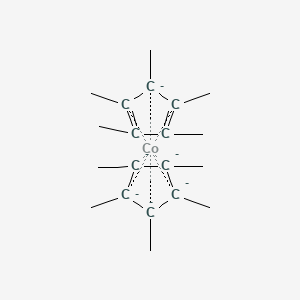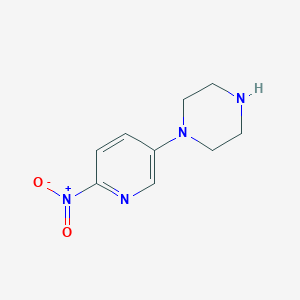
20-Désoxyingénol 3-angélate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Deoxyingenol 3-angelate is a diterpenoid compound derived from the Euphorbia species. It is structurally related to ingenol, a well-known diterpenoid, and has gained attention for its potential therapeutic applications, particularly in dermatology. This compound is characterized by its unique chemical structure, which includes a 3-angeloyl moiety.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying diterpenoid synthesis and reactivity.
Biology: It is used to investigate cellular processes, including apoptosis and autophagy.
Medicine: It has shown promise in treating skin conditions like actinic keratosis and has potential anti-cancer properties.
Industry: It is explored for its potential use in developing new pharmaceuticals and cosmetic products
Mécanisme D'action
Target of Action
The primary target of 20-Deoxyingenol 3-angelate (DI3A) is the Natural Killer (NK) cells . NK cells are a type of cytotoxic lymphocyte critical to the innate immune system. They play a crucial role in the rejection of tumors and cells infected by viruses .
Mode of Action
DI3A interacts with its targets, the NK cells, by increasing their degranulation and interferon-gamma secretion . Degranulation is a cellular process that releases antimicrobial cytotoxic molecules from secretory vesicles called granules found inside some cells. Interferon-gamma is a dimerized soluble cytokine that is the only member of the type II class of interferons .
Biochemical Pathways
The affected pathway is the immune response pathway involving NK cells . The enhancement of NK cell tumoricidal activity by DI3A leads to increased immune response against tumor cells . The downstream effects include increased cytotoxicity towards tumor cells .
Pharmacokinetics
It’s known that di3a ishardly metabolized by Caenorhabditis elegans , a model organism often used in biological studies . This suggests that DI3A might have good bioavailability due to its resistance to metabolism .
Result of Action
The molecular and cellular effects of DI3A’s action include increased degranulation and interferon-gamma secretion of NK cells , leading to enhanced NK cell tumoricidal activity . This results in increased immune response against tumor cells .
Analyse Biochimique
Biochemical Properties
20-Deoxyingenol 3-angelate plays a crucial role in biochemical reactions, particularly as an activator of protein kinase C (PKC). This compound induces significant platelet aggregation and phosphorylation of PKC substrates in platelets . It interacts with various enzymes and proteins, including PKC isotypes, which are involved in signal transduction pathways. The nature of these interactions involves the activation of PKC, leading to downstream signaling events that affect cellular functions .
Cellular Effects
20-Deoxyingenol 3-angelate exerts profound effects on various cell types and cellular processes. It enhances the degranulation and interferon-gamma secretion of natural killer (NK) cells, thereby boosting their tumoricidal activity . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by activating PKC and promoting the phosphorylation of its substrates . This compound also induces mitophagy, a process that eliminates damaged mitochondria, thereby protecting cells from oxidative stress-induced apoptosis .
Molecular Mechanism
The molecular mechanism of 20-Deoxyingenol 3-angelate involves its binding interactions with PKC, leading to the activation of this enzyme. This activation triggers a cascade of signaling events, including the phosphorylation of downstream targets. Additionally, 20-Deoxyingenol 3-angelate promotes the nuclear translocation of transcription factor EB (TFEB), which enhances autophagy and lysosome biogenesis . These molecular interactions result in changes in gene expression and cellular responses to stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 20-Deoxyingenol 3-angelate change over time. The compound is stable under specific conditions but may degrade over extended periods. Studies have shown that it can significantly improve neural cell apoptosis and promote functional recovery after spinal cord injury over time . Long-term effects include sustained activation of autophagy and mitophagy, which contribute to cellular homeostasis and protection against oxidative damage .
Dosage Effects in Animal Models
The effects of 20-Deoxyingenol 3-angelate vary with different dosages in animal models. At lower doses, it enhances NK cell activity and promotes tumoricidal effects . At higher doses, it can act as a tumor promoter and induce adverse effects such as significant platelet aggregation . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
20-Deoxyingenol 3-angelate is involved in metabolic pathways that include the activation of PKC and the promotion of autophagy. It interacts with enzymes such as TFEB, which regulates lysosome biogenesis and autophagy-related genes . These interactions influence metabolic flux and the levels of metabolites involved in cellular stress responses and homeostasis .
Transport and Distribution
Within cells and tissues, 20-Deoxyingenol 3-angelate is transported and distributed through interactions with transporters and binding proteins. It accumulates in specific cellular compartments, such as lysosomes, where it exerts its effects on autophagy and lysosome biogenesis . The compound’s localization is influenced by its interactions with PKC and other signaling molecules .
Subcellular Localization
20-Deoxyingenol 3-angelate is primarily localized in lysosomes, where it enhances lysosomal enzyme activities and promotes the degradation of cellular waste . This subcellular localization is directed by targeting signals and post-translational modifications that facilitate its accumulation in lysosomal compartments . The compound’s activity in lysosomes is crucial for its role in autophagy and cellular homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 20-Deoxyingenol 3-angelate typically involves the esterification of 20-deoxyingenol with angelic acid. The process begins with the isolation of 20-deoxyingenol from natural sources or its synthesis through multi-step organic reactions. The esterification reaction is carried out under controlled conditions, often using a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of 20-Deoxyingenol 3-angelate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: 20-Deoxyingenol 3-angelate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and appropriate solvents and temperatures
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Comparaison Avec Des Composés Similaires
Ingenol mebutate: Another ingenane-type diterpenoid used for treating actinic keratosis.
17-Acetoxyingenol 3-angelate 20-acetate: A structurally similar compound with higher keratinocyte inhibitory activity.
17-Acetoxyingenol 3 angelate 5,20-diacetate: Another similar compound with potential therapeutic applications
Uniqueness: 20-Deoxyingenol 3-angelate is unique due to its specific esterification at the 3-position with angelic acid, which imparts distinct biological activities. Its ability to activate PKC and promote autophagy sets it apart from other similar compounds .
Propriétés
Numéro CAS |
75567-38-3 |
|---|---|
Formule moléculaire |
C25H34O5 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16-,17-,18+,19-,21+,24+,25+/m1/s1 |
Clé InChI |
UQOWJJGOQJONCI-IOJPPDBGSA-N |
SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C |
SMILES canonique |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















